3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol
Description
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol is a phenolic derivative characterized by a hydroxyphenyl core substituted with a [(1-methoxybutan-2-yl)amino]methyl group. This structure combines a phenolic hydroxyl group with a methoxy-containing alkylamine side chain, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[(1-methoxybutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-15-2)13-8-10-5-4-6-12(14)7-10/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
FXVKRKFYCVWOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-methoxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce primary amines .
Scientific Research Applications
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with various biomolecules . These interactions can lead to changes in the activity of enzymes and receptors, ultimately affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related phenolic derivatives, emphasizing substituent variations and their implications.
Structural Analogues and Functional Group Variations
Key analogues include:
Phenol, 3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (from Salvia miltiorrhiza): Features a conjugated styryl group instead of an aminomethyl chain, enhancing π-π stacking and antioxidant activity .
3-{[(3-Nitrophenyl)methyl]amino}phenol: Incorporates a nitrobenzyl group, increasing electron-withdrawing effects and reactivity in electrophilic substitutions .
3-({[(3-Methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol: A pyrazole-substituted derivative with enhanced hydrogen-bonding capacity due to the pyrazole’s nitrogen atoms .
Physicochemical Properties
Biological Activity
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol, commonly referred to as a phenolic compound, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxybutyl group attached to an amino-methylphenol structure. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : Phenolic compounds are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Many phenolic compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest that phenolic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
- Interaction with Membrane Lipids : The presence of the methoxybutyl group may enhance the compound's ability to interact with cellular membranes, affecting permeability and signaling.
Antioxidant Activity
A study evaluating the antioxidant capacity of various phenolic compounds found that derivatives similar to this compound exhibited significant radical scavenging activity. The results indicated that modifications to the phenolic structure could enhance antioxidant potency (Table 1).
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 25 | Radical scavenging |
| Other Phenolic Derivative | 30 | Radical scavenging |
Antimicrobial Properties
Research has shown that phenolic compounds can disrupt bacterial cell membranes. In vitro tests demonstrated that this compound inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as a natural preservative or therapeutic agent against infections.
Anti-inflammatory Effects
In an experimental model of inflammation, administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests a promising role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
